(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde
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Overview
Description
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chiral compound with significant applications in organic synthesis. Its unique structure, featuring two aldehyde groups and a dioxolane ring, makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde typically involves the reaction of a suitable precursor with reagents that introduce the dioxolane ring and the aldehyde groups. One common method involves the use of diols and aldehydes under acidic conditions to form the dioxolane ring, followed by oxidation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . The dioxolane ring provides stability and influences the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-Dethiobiotin: Shares a similar dioxolane ring structure but differs in functional groups and biological activity.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another chiral compound with different functional groups and applications.
Uniqueness
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is unique due to its combination of two aldehyde groups and a dioxolane ring, which provides distinct reactivity and versatility in synthetic applications. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3 |
InChI Key |
HZJHBGXHOJVFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C=O)C=O)C |
Origin of Product |
United States |
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